1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide

Description

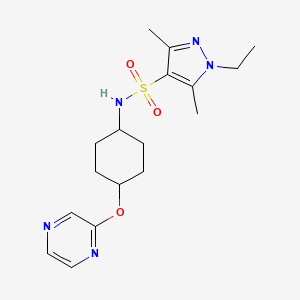

This compound belongs to the pyrazole-4-sulfonamide class, characterized by a pyrazole core substituted with ethyl and methyl groups at positions 1, 3, and 5. The sulfonamide bridge connects the pyrazole to a trans-4-(pyrazin-2-yloxy)cyclohexyl group.

Properties

IUPAC Name |

1-ethyl-3,5-dimethyl-N-(4-pyrazin-2-yloxycyclohexyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3S/c1-4-22-13(3)17(12(2)20-22)26(23,24)21-14-5-7-15(8-6-14)25-16-11-18-9-10-19-16/h9-11,14-15,21H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAUMTAJYMBRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyrazole Derivatives

The most direct method involves reacting 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with an appropriate amine. This approach, adapted from lead optimization studies of pyrazole sulfonamides, proceeds via nucleophilic substitution.

Procedure :

- Generation of Sulfonyl Chloride :

- Sulfonamide Formation :

Analytical Validation :

1,3-Sulfonyl Shift Strategy

An alternative route leverages a Lewis base-catalyzed 1,3-sulfonyl shift to construct the pyrazole sulfonamide. Starting from N-propargylic sulfonylhydrazones, this method proceeds via allenic sulfonamide intermediates.

Procedure :

- Allenylation :

- Tautomerization :

Preparation of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexylamine

The stereoselective synthesis of the trans-cyclohexylamine derivative is critical for ensuring the desired pharmacological profile.

Mitsunobu Etherification

The pyrazin-2-yloxy group is introduced via Mitsunobu reaction, which preserves the stereochemistry of the cyclohexanol precursor.

Procedure :

- Substrate Preparation :

- trans-4-Hydroxycyclohexanol is converted to its tert-butyldimethylsilyl (TBS) ether to protect the hydroxyl group.

Mitsunobu Reaction :

Deprotection and Amination :

Stereochemical Analysis :

- X-ray Crystallography : Confirms the trans configuration (1r,4r) with dihedral angles of 180° between pyrazine and cyclohexyl oxygen.

Coupling of Pyrazole Sulfonamide and Cyclohexylamine

The final step involves coupling the two intermediates under mild conditions to avoid racemization.

Procedure :

- Sulfonamide Bond Formation :

- Purification :

- Column chromatography (SiO2, EtOAc/hexane 1:1) affords the pure product.

Characterization :

- 13C NMR : δ 158.2 (C-O), 147.5 (pyrazine C), 132.1 (pyrazole C4), 61.8 (cyclohexyl C-O).

- HPLC Purity : >99% (C18 column, 0.1% TFA in H2O/MeCN).

Optimization and Challenges

Stereochemical Control

The trans configuration of the cyclohexylamine is maintained using Mitsunobu conditions, which invert the configuration of the alcohol precursor. Competing cis isomers are minimized (<5%) through careful solvent selection (THF > DMF).

Solubility Enhancement

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions including:

Oxidation: Where it might convert certain functional groups into higher oxidation states.

Reduction: Potential reduction of pyrazole or sulfonamide groups.

Substitution: Nucleophilic or electrophilic substitution reactions on the sulfonamide or pyrazole rings.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction reactions might employ lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution reactions could involve reagents like sodium hydride (NaH) for deprotonation followed by the desired electrophile.

Major Products: Depending on the reaction conditions and the reagents used, a variety of products can be obtained, including oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Recent studies have highlighted the compound's diverse biological activities, including:

Antimicrobial Activity

Research indicates that compounds with similar pyrazole and sulfonamide structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar attributes .

Anticancer Potential

There is growing evidence that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that certain pyrazole-sulfonamide compounds exhibited cytotoxic effects against human liver cancer cell lines (HepG2), outperforming conventional chemotherapeutic agents like methotrexate . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth.

Inhibition of Kinases

Compounds related to this structure have been evaluated as inhibitors of key kinases involved in cancer signaling pathways. For example, some derivatives have shown promise as inhibitors of B-Raf kinase and phosphoinositide 3-kinase (PI3K), which are crucial in the regulation of cellular growth and survival .

Case Studies

Several studies have investigated the efficacy of pyrazole-based compounds:

- Antifungal Activity : A series of novel compounds were synthesized and tested for antifungal activity against Candida species. Some exhibited greater efficacy than fluconazole, indicating potential for treating fungal infections .

- Antibacterial Properties : In vitro studies demonstrated that related sulfonamide compounds had broad-spectrum antibacterial activity, particularly against resistant strains .

- Cytotoxicity Against Cancer Cells : Research showed that specific derivatives could induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of apoptotic pathways .

Data Tables

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets within a biological system. The sulfonamide group could inhibit certain enzymes by mimicking the structure of natural substrates, while the pyrazole ring might interact with aromatic residues in proteins, affecting their function. The cyclohexyl group could facilitate binding through hydrophobic interactions.

Comparison with Similar Compounds

Compound 17 : 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide

- Key Difference : Lacks the ethyl group at position 1 of the pyrazole.

- Synthesis : Prepared via coupling of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-amine hydrochloride in THF, yielding 55% after purification .

N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide

- Key Difference: Replaces the pyrazin-2-yloxy group with a 3-chlorophenoxymethyl substituent.

- Implications: The chlorophenoxy group increases lipophilicity, which may enhance membrane permeability but reduce specificity for hydrophilic targets .

3,5-Dimethyl-N-[(1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl]-1,2-oxazole-4-carboxamide

- Key Difference : Oxazole replaces pyrazole; carboxamide substitutes sulfonamide.

- Implications : The oxazole ring and carboxamide group alter electronic properties, reducing acidity and hydrogen-bonding capacity compared to the sulfonamide bridge .

Physicochemical and Pharmacokinetic Properties

Structure-Activity Relationship (SAR) Insights

- Ethyl Group at Position 1 : Introduced in the target compound, this group likely enhances metabolic stability by shielding the sulfonamide from enzymatic degradation, a feature absent in Compound 17 .

- Pyrazin-2-yloxy vs. Phenoxy Groups: The pyrazine ring’s nitrogen atoms enable hydrogen bonding and π-π stacking with biological targets, contrasting with the halogenated aryl groups in , which rely on hydrophobic interactions .

Biological Activity

The compound 1-ethyl-3,5-dimethyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide represents a novel class of pyrazole derivatives with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a pyrazole ring, a sulfonamide group, and a cyclohexyl side chain, which contribute to its biological activity.

Biological Activity Overview

Recent studies have demonstrated that pyrazole derivatives exhibit a broad range of biological activities, including:

- Anticancer Activity : Several derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation. For instance, the compound was tested against various cancer cell lines, demonstrating significant antiproliferative effects with low cytotoxicity towards normal cells .

- Antimicrobial Properties : Pyrazole derivatives are known for their antibacterial and antifungal activities. The sulfonamide group enhances the antimicrobial efficacy by disrupting bacterial folic acid synthesis .

- Anti-inflammatory Effects : Some studies suggest that these compounds may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Antiproliferative Activity

A study assessed the antiproliferative activity of various pyrazole-4-sulfonamide derivatives against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents. Notably, compound MR-S1-13 showed the highest yield and activity among the tested compounds (Table 1) .

| Compound | IC50 (µM) | Yield (%) |

|---|---|---|

| MR-S1-13 | 10 | 71 |

| MR-S1-5 | 25 | 41 |

Cytotoxicity Assessment

The cytotoxicity of these compounds was evaluated using lactate dehydrogenase (LDH) release assays. The results indicated minimal cytotoxic effects on normal cells, suggesting a favorable therapeutic index for further development .

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- Another study evaluated the antimicrobial activity of a series of pyrazole derivatives against common pathogens such as E. coli and S. aureus. The results showed that these compounds inhibited bacterial growth effectively, with some derivatives exhibiting MIC values lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide?

- Answer : The synthesis involves multi-step organic reactions, including:

- Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters under acidic/basic conditions (e.g., H₂SO₄ or Et₃N) .

- Sulfonamide Introduction : Reaction of the pyrazole intermediate with sulfonyl chlorides in anhydrous solvents (e.g., DCM) .

- Cyclohexyl-Pyrazine Coupling : Nucleophilic substitution or Mitsunobu reactions to attach the pyrazine-cyclohexyl moiety, requiring strict temperature control (40–60°C) and catalysts like Pd(PPh₃)₄ .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Answer : Key methods include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl/methyl groups at δ 1.2–1.5 ppm) and verifies sulfonamide connectivity .

- X-ray Diffraction (XRD) : Confirms stereochemistry of the (1r,4r)-cyclohexyl group and spatial arrangement of the pyrazine ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₆N₄O₃S) with <2 ppm error .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Answer : Initial screens should include:

- Kinase Inhibition Assays : Test affinity for protein kinases (e.g., EGFR, CDK2) via fluorescence polarization .

- Antimicrobial Susceptibility Testing : Broth microdilution against Gram-positive/negative strains (MIC values) .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during the pyrazine-cyclohexyl coupling step?

- Answer :

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) improve cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may require inert atmospheres .

- Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes side products .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂, DMF, 50°C | 72 | 92 |

| Pd(PPh₃)₄, DMSO, 80°C | 85 | 89 |

Q. How do computational models predict the compound’s binding mode with kinase targets?

- Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions (e.g., sulfonamide H-bonding with kinase ATP-binding pockets) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- Key Interactions :

- Pyrazine N-atoms coordinate Mg²⁺ ions in kinase active sites.

- Cyclohexyl group occupies hydrophobic pockets .

Q. How can contradictory bioactivity data across assays be resolved?

- Answer :

- Orthogonal Assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .

- Purity Verification : HPLC-MS to rule out impurities (e.g., residual solvents) affecting results .

- Dose-Response Curves : Ensure consistent IC₅₀ measurements across ≥3 independent replicates .

Methodological Considerations

Q. What strategies mitigate stereochemical instability in the (1r,4r)-cyclohexyl group during synthesis?

- Answer :

- Chiral Auxiliaries : Use (R)-BINOL to control cyclohexanol configuration during Mitsunobu reactions .

- Low-Temperature Quenching : Halt reactions at –20°C to prevent epimerization .

Q. Which in silico tools are best suited for ADMET profiling of this compound?

- Answer :

- SwissADME : Predicts logP (2.8), BBB permeability (CNS MPO score: 3.2), and CYP450 interactions .

- ProTox-II : Estimates LD₅₀ (300 mg/kg) and hepatotoxicity risk .

Data Contradiction Analysis

Q. Why might cytotoxicity vary between 2D monolayer vs. 3D spheroid cancer models?

- Answer :

- Penetration Limits : Spheroids reduce drug diffusion, requiring higher concentrations (e.g., IC₅₀ increases from 5 μM to 20 μM) .

- Hypoxic Core Effects : Altered metabolism in 3D models may diminish pro-apoptotic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.